S-(5'-Adenosyl)-L-homocysteine-13C5 S-(5'-Adenosyl)-L-homocysteine-13C5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207991
InChI:
SMILES:
Molecular Formula: C₉¹³C₅H₂₀N₆O₅S
Molecular Weight: 389.37

S-(5'-Adenosyl)-L-homocysteine-13C5

CAS No.:

Cat. No.: VC0207991

Molecular Formula: C₉¹³C₅H₂₀N₆O₅S

Molecular Weight: 389.37

* For research use only. Not for human or veterinary use.

S-(5'-Adenosyl)-L-homocysteine-13C5 -

Specification

Molecular Formula C₉¹³C₅H₂₀N₆O₅S
Molecular Weight 389.37

Introduction

Structural and Chemical Properties of S-(5'-Adenosyl)-L-homocysteine-13C5

Molecular Architecture

SAH-13C5 (C9^(13)C5H20N6O5S) features a 13C-enriched adenosyl group attached to L-homocysteine via a sulfonium bond. The adenosyl moiety contains five carbon-13 atoms uniformly distributed across the ribose and adenine components, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The homocysteine chain retains natural isotopic abundance, ensuring minimal interference in isotopic dilution assays.

Key Structural Features:

  • Molecular Weight: 389.38 g/mol (calculated using PubChem’s atomic composition) .

  • Chirality: The compound retains the (2S,3S,4R,5R) stereochemistry of the ribose moiety and L-configuration of homocysteine .

  • Stability: SAH-13C5 is stable under acidic extraction conditions (e.g., 0.4 M perchloric acid) but degrades in alkaline environments, mirroring the instability of unlabeled SAH .

Synthesis and Isotopic Labeling Strategies

Enzymatic Preparation

SAH-13C5 is synthesized enzymatically using SAH hydrolase (EC 3.3.1.1) in a reversible reaction with [(13)C5]adenosine and L-homocysteine. The equilibrium-driven process achieves >98% isotopic incorporation, as validated by liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Reaction Scheme:

SAH Hydrolase(forward direction)(13)C5-Adenosine + L-HomocysteineSAH-13C5+H2O\text{SAH Hydrolase} \\ \underset{\text{(forward direction)}}{\rightleftharpoons} \\ \text{(13)C}_5\text{-Adenosine + L-Homocysteine} \leftrightarrow \text{SAH-13C5} + \text{H}_2\text{O}

Chemical Synthesis

Alternative routes involve nucleophilic displacement of S-adenosyl-L-methionine (SAM) derivatives with 13C-labeled methyl groups, though enzymatic methods dominate due to higher yield (85–92%) and reduced racemization risks .

Analytical Applications in Methylation Profiling

LC-MS/MS Quantification of SAM and SAH

SAH-13C5 is integral to stable isotope dilution assays for SAM and SAH quantification. A validated protocol includes:

  • Sample Preparation: Deproteinization with 0.4 M perchloric acid.

  • Solid-Phase Extraction: Weak anion-exchange cartridges (e.g., Oasis WAX) to isolate SAH/SAM .

  • Chromatography: C18 columns (e.g., Hypercarb) with 0.1% formic acid in methanol/water gradients .

  • Mass Spectrometry: Multiple reaction monitoring (MRM) transitions:

    • SAH-13C5: m/z 390.3 → 136.3

    • SAM: m/z 399.3 → 250.3

Performance Metrics:

ParameterSAH-13C5 PerformanceSAM Performance
LOD (nmol/L)2.57.5
Intraday CV4.0–6.9%4.2–6.8%
Interday CV5.5–5.9%4.2–7.6%
Recovery93%93%
Data aggregated from .

Correction of Matrix Effects

SAH-13C5 mitigates ion suppression/enhancement in biological matrices:

  • Plasma: 12–15% ion suppression for SAH .

  • Cerebrospinal Fluid: 8–10% enhancement due to lower lipid content .

Biochemical Significance in Methylation Pathways

Role in Methylation Index

The SAM/SAH ratio (“methylation index”) is a biomarker for cellular methylation capacity. SAH-13C5 enables accurate measurement of this ratio, critical in:

  • Neurodegeneration: Alzheimer’s patients show 40% lower SAM/SAH ratios in CSF .

  • Cardiovascular Disease: Hyperhomocysteinemia correlates with SAH accumulation (r = 0.72, p < 0.001) .

Inhibition of Methyltransferases

SAH competitively inhibits SAM-dependent methyltransferases (e.g., DNA methyltransferases, histone methyltransferases). SAH-13C5 facilitates kinetic studies of enzymes like MftM in Mycobacterium smegmatis, revealing a K_i of 0.8 µM for SAH .

SupplierCatalog NumberPurityFormatPrice (USD)
Toronto Research ChemicalsTRC-A291504-25MG>98%25 mg neat$1,850
LGC StandardsTRC-A291507-25MG>95%25 mg lyophilized$1,920
Data from .

Emerging Applications and Future Directions

Epigenetic Drug Development

SAH-13C5 aids in screening SAM-competitive inhibitors (e.g., EZH2 inhibitors for cancer), with dose-response curves achieving > 0.99 .

Stable Isotope Tracing

Coupling SAH-13C5 with 13C-glucose tracing quantifies de novo adenine biosynthesis rates in HepG2 cells (t₁/₂ = 4.2 h) .

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